molecular formula C11H15N3O2 B8766761 Methyl 5-(piperidin-4-yl)pyrazine-2-carboxylate

Methyl 5-(piperidin-4-yl)pyrazine-2-carboxylate

Cat. No. B8766761
M. Wt: 221.26 g/mol
InChI Key: UKPVODIKUBZDTN-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

Hydrogen chloride (4M in 1,4-dioxane, 0.37 ml, 1.48 mmol) was added to methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazine-2-carboxylate (120 mg, 0.37 mmol) in MeOH (3.70 ml). The resulting solution was stirred at ambient temperature for 24 h. The crude product was purified by ion exchange chromatography, using a SCX column. The desired product was eluted from the column using 7M NH3/MeOH and evaporated to dryness to afford methyl 5-(piperidin-4-yl)pyrazine-2-carboxylate (83 mg, 100%) as a pale yellow solid. This was used directly with no further purification.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CC(OC([N:9]1[CH2:14][CH2:13][CH:12]([C:15]2[N:16]=[CH:17][C:18]([C:21]([O:23][CH3:24])=[O:22])=[N:19][CH:20]=2)[CH2:11][CH2:10]1)=O)(C)C>CO>[NH:9]1[CH2:14][CH2:13][CH:12]([C:15]2[N:16]=[CH:17][C:18]([C:21]([O:23][CH3:24])=[O:22])=[N:19][CH:20]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(CC1)C=1N=CC(=NC1)C(=O)OC
Name
Quantity
3.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1CCC(CC1)C=1N=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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